LY 233536

Drug discrimination NMDA receptor pharmacology Behavioral pharmacology

LY 233536 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. Chemically, it is a decahydroisoquinoline-3-carboxylic acid derivative with a tetrazolylmethyl substituent, described by the IUPAC name (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)decahydroisoquinoline-3-carboxylic acid.

Molecular Formula C12H19N5O2
Molecular Weight 265.31 g/mol
CAS No. 136845-59-5
Cat. No. B1675628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 233536
CAS136845-59-5
Synonymsdecahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid
LY 233536
LY 233536, 3S-(3alpha,4aalpha,6beta,8aalpha)-isomer
LY-233536
LY233536
Molecular FormulaC12H19N5O2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O
InChIInChI=1S/C12H19N5O2/c18-12(19)10-5-9-3-7(1-2-8(9)6-13-10)4-11-14-16-17-15-11/h7-10,13H,1-6H2,(H,18,19)(H,14,15,16,17)/t7-,8-,9+,10-/m1/s1
InChIKeyACTONBBIVMTUAJ-DOLQZWNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 233536 (CAS 136845-59-5): Competitive NMDA Receptor Antagonist for Neuroscience and Pharmacology Research


LY 233536 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system [1]. Chemically, it is a decahydroisoquinoline-3-carboxylic acid derivative with a tetrazolylmethyl substituent, described by the IUPAC name (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)decahydroisoquinoline-3-carboxylic acid [2]. As a competitive NMDA antagonist, LY 233536 binds reversibly to the glutamate recognition site of the NMDA receptor, distinguishing it from non-competitive channel blockers such as dizocilpine (MK-801) [3]. Its defined stereochemistry and synthetic accessibility via established intermediates make it a well-characterized tool compound for investigating glutamatergic neurotransmission and NMDA receptor pharmacology [4].

Why Generic Substitution Fails: Critical Differentiation of LY 233536 Among Competitive NMDA Antagonists


Competitive NMDA receptor antagonists constitute a chemically diverse class, and LY 233536 cannot be substituted with other antagonists without rigorous experimental justification. Unlike ion channel blockers such as dizocilpine, LY 233536 exhibits use-dependent competitive antagonism, but its pharmacological profile diverges markedly from even closely related competitive antagonists [1]. LY 233536 displays a distinct behavioral signature in discriminative stimulus assays, fully substituting for dizocilpine, whereas LY 274614 and its enantiomer LY 235959 fail to substitute, indicating fundamental differences in in vivo receptor engagement or downstream signaling despite shared competitive binding mechanisms [2]. Furthermore, LY 233536 exhibits region-specific binding heterogeneity within the brain, showing particularly weak displacement of L-[3H]glutamate binding in the cerebellum relative to other antagonists [3]. These findings underscore that even within the same mechanistic class, compounds differ significantly in receptor subtype selectivity, brain regional distribution, and behavioral pharmacology. Such differences have direct consequences for experimental reproducibility and interpretation, making LY 233536 a non-interchangeable tool.

Quantitative Differentiation Evidence: LY 233536 vs. In-Class Comparators


Behavioral Pharmacology Differentiation: Dizocilpine Substitution in Drug Discrimination Assays

In a mouse drug discrimination assay, LY 233536 dose-dependently produced full substitution (>80% drug-appropriate responding) for the non-competitive NMDA antagonist dizocilpine (0.18 mg/kg training dose), reaching an ED50 of approximately 1-10 mg/kg [1]. This profile contrasts sharply with the structurally related competitive NMDA antagonist LY 274614 and its active enantiomer LY 235959, which failed to substitute for dizocilpine at behaviorally active doses [1]. The quantitative differentiation in substitution profiles indicates that LY 233536 engages a distinct receptor conformation or produces different downstream signaling effects compared to LY 274614/LY 235959, despite all three being competitive NMDA antagonists [1].

Drug discrimination NMDA receptor pharmacology Behavioral pharmacology

In Vivo Potency Differentiation: Bladder Reflex Inhibition Relative to LY 274614

In urethane-anesthetized rats, intravenous administration of LY 233536 produced inhibitory effects on the micturition reflex and external urethral sphincter EMG activity that were qualitatively similar to LY 274614, but with reduced potency [1]. While LY 274614 demonstrated dose-dependent inhibition of bladder and sphincter activity at 3-30 mg/kg i.v., LY 233536 required higher doses to achieve comparable effects, with the study explicitly noting that LY 233536 and LY 235723 produced 'similar but less potent effects than LY 274614 when given i.v.' [1].

Urodynamics Micturition reflex Spinal pharmacology

Regional Brain Binding Selectivity: Weak Displacement in Cerebellum vs. CPP

In quantitative autoradiographic studies of L-[3H]glutamate binding to NMDA receptors in rat brain sections, LY 233536 exhibited marked regional heterogeneity in its displacement profile [1]. Compared with other competitive antagonists, LY 233536 and CPP (3-[(+/-)-2-carboxypiperazin-4-yl]propyl-1-phosphonate) were especially weak displacers of L-[3H]glutamate binding in the cerebellum [1]. In contrast, in the medial thalamus, LY 233536 was relatively potent while CPP displayed low affinity [1]. This region-specific binding pattern suggests that LY 233536 preferentially interacts with certain NMDA receptor subunit combinations or populations that are differentially expressed across brain regions [1].

Receptor autoradiography NMDA receptor subtypes Regional pharmacology

Structural and Synthetic Differentiation: Stereochemistry and Precursor Access

LY 233536 is a single stereoisomer with the defined absolute configuration (3R,4aS,6R,8aS) [1]. This contrasts with the racemic mixture CPP, which contains multiple stereoisomers with potentially different pharmacological activities [2]. The stereochemically pure nature of LY 233536 eliminates variability arising from isomer mixtures. Additionally, LY 233536 and LY 274614 share a common synthetic pathway via 6-oxodecahydroisoquinoline-3-carboxylate intermediates, enabling researchers to access both compounds for comparative structure-activity relationship (SAR) studies using the same chemical scaffold [3].

Medicinal chemistry Stereochemistry NMDA antagonist synthesis

Recommended Application Scenarios for LY 233536 (CAS 136845-59-5) in Biomedical Research


Behavioral Pharmacology Studies Requiring Dizocilpine-Like Discriminative Cues

LY 233536 is the preferred competitive NMDA antagonist for drug discrimination studies modeling the interoceptive cues of dizocilpine (MK-801). In contrast to LY 274614 and LY 235959, which fail to substitute for dizocilpine, LY 233536 produces full dose-dependent substitution [1]. This property makes it essential for experiments investigating NMDA receptor-mediated subjective effects relevant to psychosis models. Researchers should select LY 233536 specifically when dizocilpine-appropriate responding is the desired endpoint.

Thalamus-Focused NMDA Receptor Pharmacology Experiments

For ex vivo autoradiography or binding studies targeting NMDA receptors in the medial thalamus, LY 233536 offers a distinct advantage. Unlike CPP, which displays low affinity in this region, LY 233536 is relatively potent in displacing L-[3H]glutamate binding in the medial thalamus [1]. Researchers studying thalamocortical circuitry or thalamic NMDA receptor function should prioritize LY 233536 to achieve robust receptor occupancy in this brain area.

Comparative SAR Studies Within the LY-Series Competitive Antagonists

LY 233536 serves as a critical reference compound for structure-activity relationship (SAR) investigations of decahydroisoquinoline-based NMDA antagonists. Its synthesis is well-documented, sharing key intermediates with LY 274614 and LY 235959 [1]. Researchers can procure LY 233536 alongside LY 274614 and LY 235959 to systematically evaluate how structural modifications (e.g., the tetrazolylmethyl group) influence in vitro binding, in vivo potency, and behavioral pharmacology, leveraging the same chemical scaffold for controlled comparisons.

Bladder Function Studies Requiring Moderate-Potency NMDA Antagonism

In urodynamic investigations of spinal glutamatergic control of micturition, LY 233536 provides a moderately potent alternative to the more potent LY 274614 [1]. This intermediate potency may be advantageous when complete NMDA receptor blockade is undesirable or when dose-response curves require a compound with a wider effective dose window. Researchers should select LY 233536 for bladder reflex studies where a less potent competitive antagonist is experimentally appropriate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 233536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.